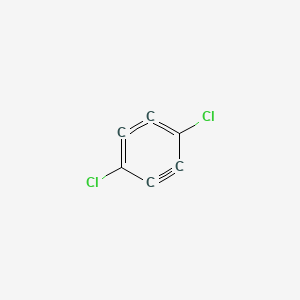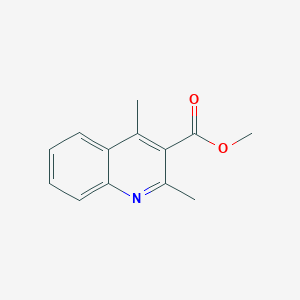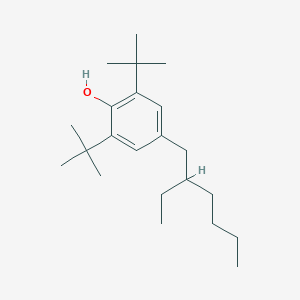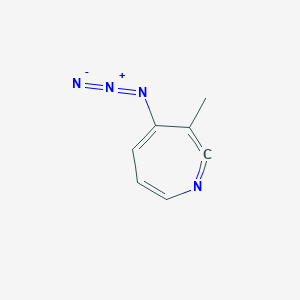![molecular formula C19H23OP B14220266 Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- CAS No. 525596-85-4](/img/structure/B14220266.png)
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is an organic compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, along with various organic substituents. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of the phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out in an organic solvent like methanol or dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of phosphine oxides often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The choice of oxidizing agents and solvents, as well as reaction conditions, are optimized for efficiency and scalability .
化学反应分析
Types of Reactions
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine under specific conditions.
Substitution: The organic substituents on the phosphorus atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, toluene.
Conditions: Controlled temperature and pressure, inert atmosphere for sensitive reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the original phosphine .
科学研究应用
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
作用机制
The mechanism by which phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus-oxygen bond is highly polar, allowing the compound to act as a strong ligand and stabilize metal complexes. This property is particularly useful in catalysis and materials science .
相似化合物的比较
Similar Compounds
Diphenylmethylphosphine oxide: Similar in structure but with different substituents.
Trimethylphosphine oxide: Contains three methyl groups instead of the cyclopentyl and phenyl groups.
Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other phosphine oxides .
属性
CAS 编号 |
525596-85-4 |
|---|---|
分子式 |
C19H23OP |
分子量 |
298.4 g/mol |
IUPAC 名称 |
[(2-methylcyclopentyl)methyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H23OP/c1-16-9-8-10-17(16)15-21(20,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3 |
InChI 键 |
JFPQGKUXCXNRIH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)

![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)



![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)



